molecular formula C9H12N2O2 B13007104 2-Amino-4-isopropylnicotinic acid

2-Amino-4-isopropylnicotinic acid

Cat. No.: B13007104
M. Wt: 180.20 g/mol
InChI Key: JKNBODQUUYWLNH-UHFFFAOYSA-N
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Description

2-Amino-4-isopropylnicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes an amino group and an isopropyl group attached to the nicotinic acid backbone, gives it distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-isopropylnicotinic acid typically involves the modification of nicotinic acid derivatives. One common method includes the reaction of nicotinic acid with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-isopropylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as nitro, amine, and substituted alkyl or aryl compounds .

Scientific Research Applications

2-Amino-4-isopropylnicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-isopropylnicotinic acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with various biomolecules, while the isopropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-isopropylnicotinic acid is unique due to its specific combination of an amino group and an isopropyl group attached to the nicotinic acid backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-amino-4-propan-2-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-5(2)6-3-4-11-8(10)7(6)9(12)13/h3-5H,1-2H3,(H2,10,11)(H,12,13)

InChI Key

JKNBODQUUYWLNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=C1)N)C(=O)O

Origin of Product

United States

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